

Beta-Bromoisovaleric Acid: A Technical Overview of its Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *beta-Bromoisovaleric acid*

Cat. No.: *B1269803*

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Introduction

Beta-bromoisovaleric acid, systematically known as 3-bromo-3-methylbutanoic acid, is a halogenated carboxylic acid. Its structure, featuring a bromine atom on the tertiary carbon adjacent to the carboxylic acid group, imparts unique chemical reactivity that makes it a compound of interest in organic synthesis and as a potential modulator of biological activity. This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological interactions of **beta-bromoisovaleric acid**.

Chemical Structure and Identification

The chemical structure of **beta-bromoisovaleric acid** is characterized by a four-carbon butanoic acid backbone with a bromine atom and a methyl group both attached to the third carbon atom (C3).

IUPAC Name: 3-bromo-3-methylbutanoic acid[1] Synonyms: β -bromoisovaleric acid, 3-Bromo-3-methylbutyric acid[1] Molecular Formula: C₅H₉BrO₂ Molecular Weight: 181.03 g/mol CAS Number: 5798-88-9

The presence of a chiral center at the C3 position is absent due to the two methyl groups on the same carbon.

Physicochemical Properties

A summary of the key physicochemical properties of **beta-bromoisovaleric acid** is presented in the table below. It is important to note that some of these values are estimated and should be confirmed through experimental validation.

Property	Value	Source
Melting Point	73-74 °C	LookChem
Boiling Point (estimated)	189.93 °C	LookChem
pKa (predicted)	3.99 ± 0.10	LookChem
Density (estimated)	1.4210 g/cm ³	LookChem
LogP (estimated)	1.63460	LookChem
Solubility	Slightly soluble in water; soluble in alcohol, ether, and benzene.	

Spectroscopic Data

Detailed experimental spectral data for **beta-bromoisovaleric acid** is not readily available in the public domain. However, based on its structure, the following spectral characteristics can be predicted.

¹H NMR Spectroscopy (Predicted):

- A singlet for the two methyl groups (-CH₃)₂.
- A singlet for the methylene protons (-CH₂-).
- A broad singlet for the carboxylic acid proton (-COOH).

¹³C NMR Spectroscopy (Predicted):

- A signal for the quaternary carbon attached to the bromine.

- A signal for the methyl carbons.
- A signal for the methylene carbon.
- A signal for the carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy (Predicted):

- A broad absorption band in the region of 2500-3300 cm^{-1} corresponding to the O-H stretching of the carboxylic acid.
- A strong absorption band around 1700-1725 cm^{-1} due to the C=O stretching of the carbonyl group.
- C-H stretching vibrations in the 2850-3000 cm^{-1} region.
- A C-Br stretching absorption, typically in the 500-600 cm^{-1} range.

Mass Spectrometry (Predicted Fragmentation):

- The molecular ion peak (M^+) would be expected at m/z 180 and 182 with approximately equal intensity, characteristic of a compound containing one bromine atom.
- Fragmentation would likely involve the loss of the bromine atom, the carboxyl group, and cleavage of the carbon-carbon bonds.

Experimental Protocols

Detailed experimental protocols for the synthesis of **beta-bromoisovaleric acid** are not extensively reported. However, a plausible synthetic route could involve the hydrobromination of 3,3-dimethylacrylic acid.

Hypothetical Synthesis of 3-Bromo-3-methylbutanoic Acid:

- Reaction: 3,3-Dimethylacrylic acid is dissolved in a suitable solvent, such as glacial acetic acid. Hydrogen bromide gas is then bubbled through the solution, or an aqueous solution of HBr is added. The reaction mixture is stirred at a controlled temperature until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC).

- **Work-up:** The reaction mixture is then poured into ice-water, and the precipitated product is collected by filtration.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent, such as a mixture of water and ethanol, to yield pure 3-bromo-3-methylbutanoic acid.

It is important to note that this is a generalized procedure, and optimization of reaction conditions would be necessary to achieve a good yield and purity.

Biological Activity: Enzyme Inhibition

Beta-bromoisovaleric acid has been suggested to act as a reversible enzyme inhibitor. Specifically, it is proposed to inhibit enzymes that process other organic acids. This inhibitory activity likely stems from its structural similarity to the natural substrates of these enzymes, allowing it to bind to the enzyme's active site but not undergo the catalytic reaction. This mode of action is characteristic of competitive inhibition.

Figure 1: A diagram illustrating the mechanism of competitive enzyme inhibition by **beta-bromoisovaleric acid**.

Safety and Handling

Beta-bromoisovaleric acid is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

Beta-bromoisovaleric acid is a halogenated carboxylic acid with potential applications in organic synthesis and as a biochemical tool. While its physicochemical properties are partially characterized, further experimental investigation is required to fully elucidate its spectral properties and to develop optimized synthetic protocols. Its suggested role as a reversible enzyme inhibitor warrants further exploration for potential applications in drug development and biochemical research.

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References

- 1. Partial Reversible Inhibition of Enzymes and Its Metabolic and Pharmacological Implications - PMC [pmc.ncbi.nlm.nih.gov]
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Phone: (601) 213-4426

Email: info@benchchem.com